molecular formula C10H18F3N B13099973 (R)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine

(R)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine

Cat. No.: B13099973
M. Wt: 209.25 g/mol
InChI Key: GUUMMANGLVIMRD-SECBINFHSA-N
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Description

®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and trifluoroacetone.

    Reductive Amination: The key step involves the reductive amination of trifluoroacetone with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thus eliminating the need for chiral resolution steps.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.

Major Products

    N-Oxides: Formed from oxidation reactions.

    Fluorinated Derivatives: Resulting from reduction reactions.

    Substituted Amines: Produced through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

    Chiral Probes: Utilized in studying the stereochemistry of biological systems.

Medicine

    Pharmaceuticals: Explored as a potential therapeutic agent due to its unique structural properties.

    Drug Development: Acts as a scaffold for the design of new drugs with improved efficacy and selectivity.

Industry

    Material Science: Used in the development of novel materials with specific properties, such as fluorinated polymers.

    Agrochemicals: Investigated for its potential use in the synthesis of agrochemical intermediates.

Mechanism of Action

The mechanism by which ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The enantiomer of the compound, with different biological activities.

    N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The non-chiral version, lacking the specific stereochemistry.

    N-Methyl-3-phenyl-1,1,1-trifluoropropan-2-amine: A structurally similar compound with a phenyl group instead of a cyclohexyl group.

Uniqueness

    Chirality: The ®-enantiomer exhibits unique interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.

    Fluorination: The presence of the trifluoromethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.

This detailed article provides a comprehensive overview of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H18F3N

Molecular Weight

209.25 g/mol

IUPAC Name

(2R)-3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine

InChI

InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3/t9-/m1/s1

InChI Key

GUUMMANGLVIMRD-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CC1CCCCC1)C(F)(F)F

Canonical SMILES

CNC(CC1CCCCC1)C(F)(F)F

Origin of Product

United States

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